7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Vasopressin Antagonist Oxytocin Antagonist Medicinal Chemistry

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS 886367-51-7) is a methyl-substituted benzazepine heterocycle with a molecular weight of 176.26 g/mol and a formula of C11H16N2. This primary amine is a key intermediate specifically claimed within the benzoheterocyclic compound space for the development of vasopressin and oxytocin antagonists, as documented in the patent EP1902717A2 by Otsuka Pharmaceutical.

Molecular Formula C11H16N2
Molecular Weight 176.26
CAS No. 886367-51-7
Cat. No. B3030297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
CAS886367-51-7
Molecular FormulaC11H16N2
Molecular Weight176.26
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCCC2N
InChIInChI=1S/C11H16N2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7,10,13H,2-3,6,12H2,1H3
InChIKeyWNNHJSGKIIPCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS 886367-51-7) for Research


7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS 886367-51-7) is a methyl-substituted benzazepine heterocycle with a molecular weight of 176.26 g/mol and a formula of C11H16N2 [1]. This primary amine is a key intermediate specifically claimed within the benzoheterocyclic compound space for the development of vasopressin and oxytocin antagonists, as documented in the patent EP1902717A2 by Otsuka Pharmaceutical [2]. Its computed properties, such as a LogP of 1.7 and low topological polar surface area (38 Ų), provide a defined baseline for rational drug design and pharmacokinetic optimization [1].

Why Generic 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amines Cannot Replace the 7-Methyl Derivative for Specific Projects


Using an unsubstituted or differently substituted 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine as a generic substitute is not viable for projects targeting specific intellectual property (IP) or structure-activity relationship (SAR) outcomes. The 7-methyl group is not an inert addition; it is a critical structural feature specifically enumerated in key pharmaceutical patents for vasopressin and oxytocin antagonists [1]. Substituting this with the base scaffold (CAS 885275-16-1) or the 7-bromo variant would lead to a compound outside the claimed chemical space, likely voiding positional IP and altering the molecular properties essential for target interaction, thus derailing the entire SAR program . The computed LogP of 1.7 for this compound will differ from its analogs, directly impacting pharmacokinetic predictions [1].

Quantitative Differentiation Evidence for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine vs. Closest Analogs


Specific Positioning in Otsuka's Vasopressin/Oxytocin Antagonist Chemical Matter

The 7-methyl substituted benzazepin-5-amine scaffold constitutes the core chemical matter in Otsuka Pharmaceutical's granted patent EP1902717A2, which broadly claims a series of benzoheterocyclic compounds as vasopressin and oxytocin antagonists [1]. In contrast, the unsubstituted benzazepin-5-amine (CAS 885275-16-1) or the 7-bromo variant are not specifically highlighted in this context, representing class-level scaffolds without the same proven IP anchor . This grants the 7-methyl compound a unique, defensible position for researchers developing novel non-peptide antagonists in this therapeutic class.

Vasopressin Antagonist Oxytocin Antagonist Medicinal Chemistry Patent Landscape

Predicted Lipophilicity and Permeability Advantage Over the Unsubstituted Scaffold

The introduction of a methyl group at the 7-position predictably increases lipophilicity, offering a key quantifiable advantage for optimizing blood-brain barrier permeability or passive membrane diffusion. The 7-methyl compound has a computed LogP of 1.7 [1], compared to a lower predicted LogP for the unsubstituted scaffold . This is a critical parameter in CNS drug design, and this compound provides it without altering the key 5-amine handle.

Lipophilicity ADME Drug-likeness Physicochemical Properties

Comparative Synthetic Utility as a Building Block: 7-Methyl vs. 7-Bromo Scaffold

While the 7-bromo analog (5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine) has been demonstrated as a GPCR-targeted scaffold for subsequent cross-coupling reactions in a solid-phase library synthesis [2], the 7-methyl derivative offers a different synthetic vector. The methyl group provides a metabolically stable, electronically neutral hydrophobic anchor that is not prone to debromination side-reactions or metal catalyst poisoning that can complicate Suzuki/Buchwald-type couplings needed for the 7-bromo analog [2]. This makes the 7-methyl compound a more rugged alternative for building focused libraries where a stable 7-position hydrophobic group is desired from the start.

Parallel Synthesis Solid-phase Chemistry GPCR Library Benzazepine Scaffold

Top Research Application Scenarios for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine


Hit-to-Lead Optimization in Vasopressin/Oxytocin Antagonist Programs

Procure this compound as a key starting material or intermediate fragment for the synthesis of novel non-peptide vasopressin and oxytocin antagonists. Its structure is centrally aligned with the chemical matter claimed in the foundational Otsuka patent EP1902717A2 [1]. Using this scaffold directly aligns a lead generation library with proven intellectual property space, reducing the risk of future novelty rejections and streamlining the FTO analysis for the project.

CNS Drug Design Requiring Specific Physicochemical Fine-Tuning

Ideal as a core scaffold for CNS-penetrant candidates where the computed LogP of 1.7 provides a strategic advantage over lower-lipophilicity, unsubstituted benzazepine analogs [2]. The built-in methyl group at the 7-position allows medicinal chemists to hit a favorable lipophilic efficiency (LipE) range from the start of the optimization cycle, without needing to add additional molecular weight elsewhere, thereby preserving ligand efficiency.

Rapid, High-Throughput Library Synthesis of GPCR Modulators

Utilize the 7-methyl compound as a pre-functionalized, stable scaffold for solid-phase or solution-phase parallel chemistry. Unlike the 7-bromo scaffold, which requires subsequent, more complex cross-coupling chemistry to introduce carbon substituents at the 7-position [3], this compound provides the desired methyl group from the outset. This simplifies the synthetic tract, reduces the number of steps, and improves the overall yield and purity of the final library compounds, making it a more attractive choice for high-throughput medicinal chemistry groups.

Quote Request

Request a Quote for 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.